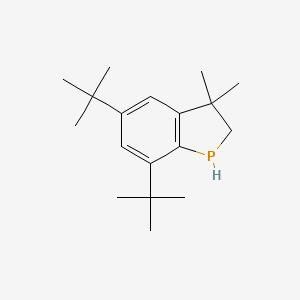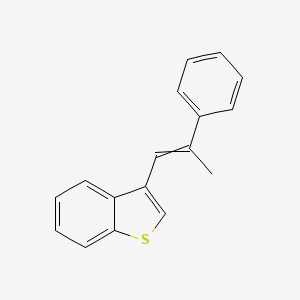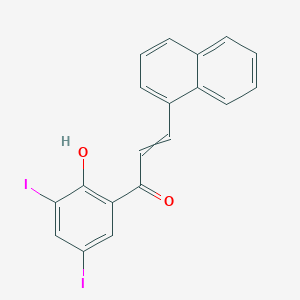
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole is an organophosphorus compound characterized by its unique structure, which includes tert-butyl and dimethyl groups attached to a dihydrophosphindole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine precursor with tert-butyl and dimethyl substituents. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism by which 5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved often include inhibition or activation of specific enzymatic reactions, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyanisole
- Musk ketone
- 3,5-Di-tert-butylbenzyl bromide
Uniqueness
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole is unique due to its specific combination of tert-butyl and dimethyl groups attached to a phosphindole ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
86120-28-7 |
|---|---|
Formule moléculaire |
C18H29P |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
5,7-ditert-butyl-3,3-dimethyl-1,2-dihydrophosphindole |
InChI |
InChI=1S/C18H29P/c1-16(2,3)12-9-13(17(4,5)6)15-14(10-12)18(7,8)11-19-15/h9-10,19H,11H2,1-8H3 |
Clé InChI |
WBOOFHYBIBHMAL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CPC2=C1C=C(C=C2C(C)(C)C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)




![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)

![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)

silane](/img/structure/B14427335.png)
